Acridine homodimer

概要

説明

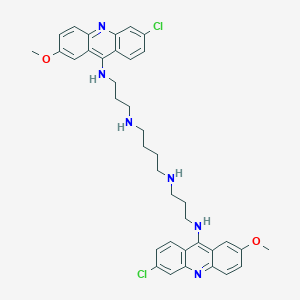

Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine is a chemical compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and spermine, a polyamine involved in cellular metabolism

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with spermine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . The process can be summarized as follows:

- Dissolve 6,9-dichloro-2-methoxyacridine in a suitable solvent.

- Add spermine to the solution.

- Heat the mixture to the required temperature.

- Isolate and purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the acridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Complex Formation: It can form complexes with metal ions due to the presence of nitrogen atoms in the spermine moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

科学的研究の応用

Biochemical Applications

1.1 DNA Intercalation and Binding Properties

Acridine homodimers exhibit strong binding affinity to DNA, making them valuable in biochemical research. They function as intercalators, inserting themselves between the base pairs of DNA, which can influence DNA structure and function. Studies have shown that these dimers can intercalate into DNA with high affinity, significantly enhancing fluorescence when bound to nucleic acids. For instance, the binding affinity constants for acridine dimers can exceed those of their monomer counterparts, providing a basis for their use as fluorescent probes in molecular biology .

| Compound Type | Binding Affinity (M^-1) | Fluorescence Enhancement |

|---|---|---|

| Ethidium Dimer | High | |

| Acridine Monomer | Moderate |

1.2 Therapeutic Potential

Acridine derivatives are being explored as potential therapeutic agents for various diseases, including neurodegenerative disorders like Alzheimer's disease (AD). Recent studies have focused on synthesizing multifunctional agents based on acridine homodimers that target multiple pathways involved in AD pathogenesis. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in cholinergic neurotransmission .

Material Science Applications

2.1 Organic Electronics

The structural properties of acridine homodimers make them suitable candidates for applications in organic electronics. Research indicates that the aggregation behavior of these molecules can be tuned for optimal performance in electronic devices. Matrix-isolation spectroscopy and quantum chemical calculations have been employed to analyze the aggregation of acridine dimers, revealing insights into their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

| Application | Property | Findings |

|---|---|---|

| OLEDs | Light Emission | High efficiency |

| Photovoltaics | Charge Transport | Enhanced stability |

Case Studies

3.1 Case Study: Acridine as Fluorescent Probes

In a study examining the use of acridine homodimers as fluorescent probes, researchers demonstrated their effectiveness in detecting specific DNA sequences through enhanced fluorescence upon binding. The study utilized competitive binding assays to measure the binding constants and assess the specificity of these probes for various DNA structures, including G-quadruplexes .

3.2 Case Study: Neurodegenerative Disease Therapy

Another significant investigation focused on the development of 9-phosphoryl derivatives of acridines aimed at treating Alzheimer's disease. The study highlighted the dual action of these compounds in inhibiting cholinesterases and reducing amyloid-beta aggregation, showcasing their potential as multifunctional therapeutic agents for neurodegenerative conditions .

作用機序

The mechanism of action of Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine involves its ability to intercalate into DNA. This means it can insert itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to potential therapeutic effects such as anticancer activity. The compound may also interact with specific proteins and enzymes, further influencing cellular processes.

類似化合物との比較

Similar Compounds

9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalating properties.

Quinacrine: A related compound used as an antimalarial and for other therapeutic purposes.

Uniqueness

Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine is unique due to its combination of the acridine moiety with the polyamine spermine. This structure provides it with distinct properties, such as enhanced DNA binding affinity and potential therapeutic applications, setting it apart from other similar compounds.

生物活性

Acridine homodimer, a compound derived from acridine, has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding properties to DNA, and antiproliferative effects.

Overview of this compound

This compound (NSC 219743) is a bis-intercalator that exhibits strong fluorescence when bound to nucleic acids. It primarily targets AT-rich regions of DNA, which is crucial for its biological activity. The compound's structure allows it to intercalate between DNA base pairs, disrupting normal DNA function and potentially leading to cytotoxic effects on cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : this compound intercalates into DNA, causing unwinding and destabilization of the double helix. This interaction can inhibit replication and transcription processes .

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerases, enzymes that manage DNA supercoiling during replication. This inhibition can lead to increased DNA breaks and cell death .

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress by generating ROS, which can damage cellular components and promote apoptosis in cancer cells .

Binding Affinity and Selectivity

This compound exhibits high binding affinity for various DNA structures. Research indicates that it binds preferentially to G-quadruplexes and AT-rich sequences, which are often found in oncogenes like c-myc and bcl-2. The binding constants () for these interactions range from 4 to 6, indicating a strong affinity for the target sites .

Table 1: Binding Affinities of this compound

| DNA Structure | Binding Constant () |

|---|---|

| G-Quadruplex | 4 |

| Duplex DNA | 5 |

| AT-rich Sequences | 6 |

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrates significant cytotoxicity, particularly in human leukemia and breast cancer cells.

Case Study: Antiproliferative Effects

In a study involving HBT38 cancer cell lines, this compound showed substantial inhibition of cell growth with an IC50 value in the low micromolar range. The mechanism was primarily attributed to its ability to intercalate into DNA and disrupt essential cellular processes .

Structure-Activity Relationship (SAR)

The effectiveness of this compound as an anticancer agent is influenced by its structural properties. Variations in the linking chain length and rigidity significantly affect its intercalation efficiency and biological activity. For instance:

特性

IUPAC Name |

N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42Cl2N6O2/c1-47-27-9-13-33-31(23-27)37(29-11-7-25(39)21-35(29)45-33)43-19-5-17-41-15-3-4-16-42-18-6-20-44-38-30-12-8-26(40)22-36(30)46-34-14-10-28(48-2)24-32(34)38/h7-14,21-24,41-42H,3-6,15-20H2,1-2H3,(H,43,45)(H,44,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKIHZILXGGHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206206 | |

| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57576-49-5 | |

| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC219743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。